5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H17ClN2O5S and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.0546705 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Thiazolidinedione derivatives, including those with various substituted arylidene groups, have been synthesized and structurally characterized. The synthesis processes often involve acylation of alkali metal salts of arylidene-thiazolidinediones with specific acyl chlorides, with their structures confirmed by elemental analysis, infrared spectroscopy, NMR, and mass spectrometry. These compounds exhibit a broad spectrum of biological activities, underlining their importance in scientific research for potential therapeutic applications (Popov-Pergal et al., 2010).
Anticancer and Antiproliferative Activities
Several thiazolidinedione derivatives have been synthesized and tested for their anticancer and antiproliferative activities against various human cancer cell lines. These studies have identified compounds with potent antiproliferative activity, highlighting the critical role of specific substituents on the thiazolidinone moiety and their positions on the aryl ring in determining the compounds' efficacy against cancer cells (Chandrappa et al., 2008).
Antimicrobial Activity
Newly synthesized thiazolidinedione derivatives have also been explored for their antimicrobial properties. These compounds have been evaluated in vitro for their activities against pathogenic strains of Gram-positive and Gram-negative bacteria and fungal strains, demonstrating significant inhibitory activities that sometimes surpass those of reference drugs. This suggests their potential as novel antimicrobial agents (Stana et al., 2014).
Properties
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c1-2-8-22-19(24)18(29-20(22)25)11-13-6-7-17(16(21)10-13)28-12-14-4-3-5-15(9-14)23(26)27/h3-7,9-11H,2,8,12H2,1H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIAKXQNYPMBJI-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])Cl)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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